2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid
Overview
Description
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinoxaline ring, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione. The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxaline-2(1H)-one . The chemical structures of the newly synthesized compounds are confirmed by elemental analyses, 1H and 13C NMR .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby exerting antiproliferative effects on cancer cells . This interaction disrupts DNA synthesis and cell division, leading to cell death.
Comparison with Similar Compounds
3-Phenylquinoxaline-2(1H)-thione: A precursor in the synthesis of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid.
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates: These compounds share a similar quinoxaline scaffold and have been studied for their biological activity.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a sulfanyl group and a phenylacetic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinoxaline derivatives.
Properties
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-16(19-14-10-6-5-9-13(14)18-11)22-15(17(20)21)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLSWHXXSYZOKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SC(C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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